1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
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Overview
Description
1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes multiple alkyl groups and a pyrazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Amine Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: Lacks the additional alkyl and amine groups.
1-(2-methylpropyl)-1H-pyrazole: Similar structure but different substitution pattern.
4-aminopyrazole: Contains an amine group but lacks the complex alkyl substitutions.
Uniqueness
1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H23N5 |
---|---|
Molecular Weight |
261.37 g/mol |
IUPAC Name |
1-ethyl-3-methyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-5-18-10-14(12(4)17-18)15-6-13-7-16-19(9-13)8-11(2)3/h7,9-11,15H,5-6,8H2,1-4H3 |
InChI Key |
SHBVEZCIZPQCHW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CN(N=C2)CC(C)C |
Origin of Product |
United States |
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